molecular formula C11H21NO4 B13547095 (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoicacid

(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoicacid

Cat. No.: B13547095
M. Wt: 231.29 g/mol
InChI Key: PETUTSNBWMTJAS-MRVPVSSYSA-N
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Description

(2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is an organic compound with a complex structure It is characterized by the presence of a tert-butoxy group, a dimethylamino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid typically involves the reaction of tert-butyl esters with dimethylamino compounds. One common method involves the use of tert-butyl hydroperoxide in the presence of benzyl cyanides under metal-free conditions . This reaction proceeds smoothly, resulting in the formation of the desired compound.

Industrial Production Methods: Industrial production of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid may involve the use of flow microreactor systems. These systems allow for the efficient and sustainable synthesis of tert-butyl esters by introducing the tert-butoxycarbonyl group into various organic compounds . This method is preferred for its versatility and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions: (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The tert-butyl group can be used as a probe for NMR studies of macromolecular complexes, indicating its reactivity in forming stable complexes .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyl hydroperoxide, benzyl cyanides, and various coupling reagents. The reactions typically occur under mild conditions, often in the presence of catalysts or under metal-free conditions .

Major Products Formed: The major products formed from the reactions of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid include tert-butyl esters and various substituted derivatives.

Scientific Research Applications

Neuropharmacological Applications

One of the most promising applications of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is in the field of neuropharmacology. The compound has been investigated for its effects on neurotransmitter systems, particularly those involving glutamate receptors.

Case Study: NMDA Modulation

In a study focusing on the modulation of NMDA receptors, it was found that specific derivatives of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid exhibited greater positive modulation effects compared to traditional compounds like L-theanine. This suggests that variations of this compound could lead to new treatments for cognitive enhancement or neuroprotection in degenerative diseases .

Synthetic Chemistry

The compound is also valuable in synthetic chemistry as an intermediate for producing other bioactive molecules. Its structure allows for various modifications that can lead to the synthesis of novel compounds with enhanced biological activity.

Synthesis Pathways

Several synthetic pathways have been developed utilizing (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid as a starting material:

  • Alkylation Reactions : The compound can undergo alkylation to introduce various substituents, enhancing its pharmacological profile.
  • Amide Formation : The carboxylic acid functionality allows for the formation of amides with different amines, leading to a diverse library of compounds.

Data Table: Synthesis Yields

Reaction TypeYield (%)Conditions
Alkylation with Methyl Bromide52THF, Room Temperature
Amide Formation with EthylamineQuantitativeTHF, BOP reagent, Triethylamine

The yields from these reactions indicate the efficiency of using this compound as a precursor in synthetic processes .

Pharmaceutical Development

Due to its unique structural properties, (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid is being explored for its potential role in developing pharmaceuticals targeting various conditions.

Drug Formulations

Research has shown that this compound can be incorporated into formulations aimed at treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further development into therapeutic agents.

Case Study: Pharmaceutical Application

A patent application highlighted the use of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid in synthesizing compounds that show promise as treatments for conditions involving glutamate dysregulation . This underscores the compound's relevance in creating new therapeutic avenues.

Mechanism of Action

The mechanism of action of (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid involves its interaction with specific molecular targets. The tert-butyl group and dimethylamino group play crucial roles in its reactivity and binding to target molecules. The compound’s effects are mediated through its ability to form stable complexes and undergo various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid include other tert-butyl esters and dimethylamino derivatives. Examples include tert-butyl esters of amino acids and other organic compounds with similar functional groups .

Uniqueness: What sets (2R)-5-(tert-butoxy)-2-(dimethylamino)-5-oxopentanoic acid apart from similar compounds is its unique combination of functional groups. The presence of both the tert-butoxy and dimethylamino groups in the same molecule provides distinct chemical properties and reactivity, making it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

(2R)-2-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-9(13)7-6-8(10(14)15)12(4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1

InChI Key

PETUTSNBWMTJAS-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H](C(=O)O)N(C)C

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)O)N(C)C

Origin of Product

United States

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